molecular formula C18H19N3O2S B2774849 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide CAS No. 2034374-32-6

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B2774849
CAS No.: 2034374-32-6
M. Wt: 341.43
InChI Key: QFGZIOMINMHBBB-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-18(17-9-13-5-1-2-7-16(13)24-17)20-14-10-19-21(11-14)12-15-6-3-4-8-23-15/h1-2,5,7,9-11,15H,3-4,6,8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGZIOMINMHBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide include:

    Tetrahydropyran-2-carbinol: A simpler compound with a similar tetrahydropyran ring.

    Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

    Benzo[b]thiophene derivatives: Compounds with the benzo[b]thiophene core but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

  • Preparation of the Pyrazole Ring : This is often the first step, where the pyrazole moiety is synthesized using appropriate precursors.
  • Introduction of the Oxane Moiety : The oxane component is integrated through specific reactions that may require catalysts and controlled conditions.
  • Formation of the Benzothiophene Structure : Finally, the benzothiophene ring is constructed, completing the compound's structure.

The chemical formula for this compound is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, with a molecular weight of approximately 327.38 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways involved depend on the target and context of use, which are often elucidated through biochemical studies .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related benzothiophene derivatives. For instance, compounds containing similar structures have shown efficacy against various bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. However, resistance patterns in Gram-negative bacteria like E. coli and Pseudomonas aeruginosa remain a challenge .

Cytotoxicity Studies

Cytotoxicity assessments using fibroblast cell lines have indicated that certain derivatives exhibit low cytotoxic effects while maintaining antimicrobial potency. For example, compounds derived from benzothiazine structures have demonstrated promising profiles in terms of safety and efficacy .

CompoundMIC (mg/mL)Cytotoxicity (Fibroblasts)
6g0.00975Low
7dVariesModerate
7fLowLowest among tested

Case Studies

Several case studies have documented the therapeutic potential of benzothiophene derivatives:

  • Antimicrobial Efficacy : A study evaluating a series of benzothiazine derivatives found that certain compounds exhibited significant antimicrobial activity against resistant strains, supporting their development as alternative antimicrobial agents .
  • Neuroprotective Effects : Research has shown that some related compounds can protect against neurotoxic agents in cellular models, suggesting potential applications in treating neurodegenerative diseases .
  • Anti-inflammatory Properties : Other studies have indicated that these compounds can act as inhibitors in inflammatory pathways, providing insights into their utility in managing inflammatory diseases .

Q & A

Q. Table 1: Structural Components and Proposed Biological Roles

ComponentRole in BioactivityExample Targets
Benzothiophene-2-carboxamideCore scaffold for target engagementKinases, GPCRs
Oxan-2-ylmethyl groupSolubility enhancementMetabolic enzymes
1H-Pyrazol-4-ylHydrogen bond donor/acceptorATP-binding pockets

Basic: What synthetic routes optimize yield for this compound?

Synthesis typically involves sequential coupling of oxane-modified pyrazole with benzothiophene-carboxylic acid derivatives. Key steps:

Oxane-pyrazole intermediate : Prepared via alkylation of 1H-pyrazol-4-amine with 2-(bromomethyl)oxane in DMF/K₂CO₃ (75–80% yield) .

Amide coupling : React with 1-benzothiophene-2-carbonyl chloride using HOBt/EDC in dichloromethane (60–70% yield) .

Q. Table 2: Reaction Optimization Parameters

StepSolventBase/CatalystTemp (°C)Yield (%)
AlkylationDMFK₂CO₃8075–80
Amide formationDCMHOBt/EDC2560–70

Advanced: How to resolve contradictions in biological activity data across assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Methodological solutions:

  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics alongside cell-based assays .
  • Dose-response profiling : Test across 3–4 log units to identify off-target effects .
  • Proteomic analysis : Identify interacting partners in divergent models to clarify mechanism .

Advanced: What computational strategies predict kinase binding affinity?

Molecular docking (AutoDock Vina, Schrödinger) with the following parameters:

  • Grid box : Centered on ATP-binding site (PDB: 3H6 for reference kinase) .
  • Scoring functions : MM-GBSA for binding free energy refinement .
  • Validation : Compare docking poses with co-crystallized inhibitors (RMSD < 2.0 Å acceptable) .

Basic: Which analytical techniques confirm purity and structure?

  • NMR : Aromatic protons (δ 7.2–8.5 ppm for benzothiophene), oxane methylene (δ 3.4–3.8 ppm) .
  • LC-MS : [M+H]⁺ ion matching theoretical mass (±0.1 Da) .
  • HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient) .

Advanced: How does the oxane group influence pharmacokinetics (PK)?

The oxane substituent reduces logP by ~0.5 units, improving aqueous solubility but potentially limiting blood-brain barrier penetration. Strategies to enhance bioavailability:

  • Prodrug modification : Esterify the carboxamide to increase membrane permeability .
  • PEGylation : Attach polyethylene glycol to the oxane group for prolonged circulation .

Q. Table 3: PK Property Modifications

ModificationlogP ChangeSolubility (mg/mL)Half-life (h)
Parent compound2.80.153.5
Oxane-PEG conjugate2.30.458.2

Basic: What biological targets and models are under investigation?

  • Targets : Aurora kinase A (anticancer), TNF-α (anti-inflammatory) .
  • Models :
    • In vitro: MCF-7 (breast cancer), HEK293 (inflammatory signaling) .
    • In vivo: Xenograft mice for tumor suppression studies .

Advanced: How to mitigate side reactions during amide coupling?

  • Coupling agents : Replace EDC with DMTMM for reduced racemization .
  • Temperature control : Maintain ≤25°C to prevent oxane ring opening .
  • Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product .

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